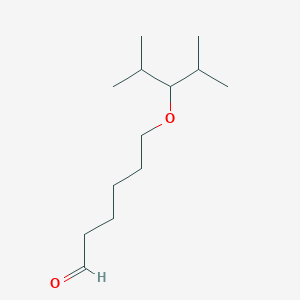

6-(2,4-Dimethylpentan-3-yloxy)hexanal

Description

6-(2,4-Dimethylpentan-3-yloxy)hexanal is a branched-chain aldehyde derivative of hexanal, characterized by a 2,4-dimethylpentan-3-yloxy substituent at the sixth carbon of the hexanal backbone. The compound’s ether linkage and branched alkyl group may influence its volatility, solubility, and reactivity compared to simpler aldehydes like hexanal .

Properties

Molecular Formula |

C13H26O2 |

|---|---|

Molecular Weight |

214.34 g/mol |

IUPAC Name |

6-(2,4-dimethylpentan-3-yloxy)hexanal |

InChI |

InChI=1S/C13H26O2/c1-11(2)13(12(3)4)15-10-8-6-5-7-9-14/h9,11-13H,5-8,10H2,1-4H3 |

InChI Key |

DOEUFLVDZISXJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C)C)OCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethylpentan-3-yloxy)hexanal typically involves the reaction of 6-bromohexanal with 2,4-dimethylpentan-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of 6-(2,4-Dimethylpentan-3-yloxy)hexanal follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethylpentan-3-yloxy)hexanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: 6-(2,4-Dimethylpentan-3-yloxy)hexanoic acid.

Reduction: 6-(2,4-Dimethylpentan-3-yloxy)hexanol.

Substitution: Various substituted hexanal derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,4-Dimethylpentan-3-yloxy)hexanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethylpentan-3-yloxy)hexanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The 2,4-dimethylpentan-3-yloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The compound shares structural similarities with other hexanal derivatives, such as:

- 6-(4-Phenylbutoxy)hexanal (CAS 97664-54-5): Features a phenylbutoxy group, imparting aromaticity and altered hydrophobicity compared to the dimethylpentan-3-yloxy substituent .

- 4,4-Dimethyl-5-(tetrahydro-2H-pyran-2-yloxy)pentanal (CAS 141424-11-5): Contains a cyclic ether group, which may enhance steric hindrance and reduce volatility compared to linear substituents .

Key Observations :

- Branched or cyclic substituents (e.g., dimethylpentan-3-yloxy, tetrahydro-2H-pyran-2-yloxy) likely increase molecular weight and reduce volatility compared to hexanal.

- Aromatic groups (e.g., phenylbutoxy) may enhance hydrophobicity and stability in non-polar matrices .

Reactivity and Functional Behavior

- Oxidation Sensitivity : Like hexanal, 6-(2,4-Dimethylpentan-3-yloxy)hexanal is expected to undergo oxidation, forming carboxylic acids or secondary products. However, the bulky ether group may slow oxidation rates due to steric hindrance .

- Sensor Interactions: Hexanal derivatives are detectable via metal oxide sensors (e.g., ZnO), but substituents like dimethylpentan-3-yloxy may alter adsorption kinetics. For example, hexanal/1-octen-3-ol mixtures reduce sensor sensitivity due to competitive binding .

- Biological Activity : Hexanal is implicated in lipid oxidation indicators (e.g., rancidity in foods) and subconscious olfactory effects (e.g., trust modulation). The substituent in 6-(2,4-Dimethylpentan-3-yloxy)hexanal may modify its olfactory profile or preservative efficacy in agricultural applications .

Biological Activity

6-(2,4-Dimethylpentan-3-yloxy)hexanal is a compound of increasing interest in the fields of organic chemistry and biological research. Its unique structure, characterized by an aldehyde group and a branched alkoxy substituent, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

The molecular formula of 6-(2,4-Dimethylpentan-3-yloxy)hexanal is C13H26O2, with a molecular weight of 214.34 g/mol. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H26O2 |

| Molecular Weight | 214.34 g/mol |

| IUPAC Name | 6-(2,4-dimethylpentan-3-yloxy)hexanal |

| InChI | InChI=1S/C13H26O2/c1-11(2)13(12(3)4)15-10-8-6-5-7-9-14/h9,11-13H,5-8,10H2,1-4H3 |

| Canonical SMILES | CC(C)C(C(C)C)OCCCCCC=O |

Synthesis

The synthesis of 6-(2,4-Dimethylpentan-3-yloxy)hexanal typically involves a nucleophilic substitution reaction between 6-bromohexanal and 2,4-dimethylpentan-3-ol in the presence of a base like potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at elevated temperatures to enhance yield and purity.

The biological activity of 6-(2,4-Dimethylpentan-3-yloxy)hexanal is primarily attributed to its ability to interact with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the branched alkoxy group may enhance the compound's lipophilicity and membrane permeability.

Potential Biological Effects

Research indicates that compounds with similar structures may exhibit various biological effects:

- Antimicrobial Activity : Similar aldehydes have shown potential antimicrobial properties against a range of pathogens.

- Neuroactive Properties : Studies have suggested that certain alkoxy-substituted aldehydes can influence neural signaling pathways, potentially affecting behavior in model organisms such as ants .

Case Studies

- Ant Behavioral Studies : A study investigated the behavioral responses of Argentine ants to various synthetic hydrocarbons, including those related to hexanal derivatives. The results indicated that certain compounds could elicit avoidance or aversive behaviors in ants when presented in controlled settings .

- Oxidative Stress Indicators : Research on hexanal and its derivatives has highlighted their roles as mediators of oxidative stress. Specifically, hexanal has been implicated in lipid peroxidation processes that could lead to mutagenesis and carcinogenesis .

Comparative Analysis

To better understand the uniqueness of 6-(2,4-Dimethylpentan-3-yloxy)hexanal, it is useful to compare it with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 6-(2,4-Dimethylpentan-3-yloxy)hexanoic acid | Carboxylic acid | Potential anti-inflammatory effects |

| 6-(2,4-Dimethylpentan-3-yloxy)hexanol | Alcohol | Antioxidant properties |

| 6-(2,4-Dimethylpentan-3-yloxy)hexanamine | Amine | Neuroactive effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.